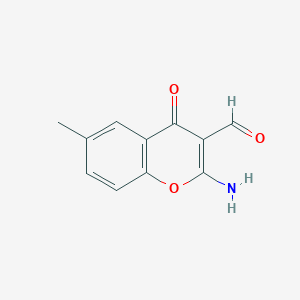

2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde

Description

BenchChem offers high-quality 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-methyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)10(14)8(5-13)11(12)15-9/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOLPKRXZRWAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363141 | |

| Record name | 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68301-75-7 | |

| Record name | 2-Amino-6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68301-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde

Foreword: The Imperative of Unambiguous Characterization

In the landscape of drug discovery and materials science, the chromone scaffold is a "privileged structure," a molecular framework that frequently appears in compounds with significant biological activity.[1] The introduction of varied substituents, such as the amino and carbaldehyde groups in 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, creates a unique chemical entity whose therapeutic potential is intrinsically linked to its precise molecular architecture.[2] An unconfirmed or erroneously assigned structure can derail a research program, leading to irreproducible results and wasted resources.

This guide eschews a simple recitation of data. Instead, it presents a holistic and logical workflow for the structural elucidation of the title compound, C₁₁H₉NO₃.[3] We will proceed from synthesis and preliminary analysis to a deep dive into advanced spectroscopic techniques, culminating in the definitive proof offered by X-ray crystallography. Each step is designed not merely to gather data, but to build a self-validating case for the final structure, reflecting the rigorous standards demanded in modern chemical research.

Securing the Analyte: Synthesis and Foundational Analysis

The journey of structural elucidation begins with the molecule's creation. A robust and high-yielding synthesis is paramount for obtaining pure material suitable for analysis.

Synthetic Approach: The Vilsmeier-Haack Reaction

The most direct and widely employed method for installing a formyl group at the C3 position of a chromone is the Vilsmeier-Haack reaction.[4][5] This one-pot procedure is efficient and versatile, starting from readily available 2-hydroxyacetophenones.[6]

The reaction proceeds by activating a substituted 2-hydroxyacetophenone (in this case, 2-hydroxy-5-methylacetophenone) with a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] This electrophilic species drives the cyclization and formylation sequence to yield the target chromone. The introduction of the C2-amino group is often achieved through subsequent reaction steps or by using appropriately substituted starting materials.

Protocol: Vilsmeier-Haack Synthesis of a 3-Formylchromone Analog [1][7]

-

Cool N,N-dimethylformamide (DMF) in an ice bath.

-

Add 2-hydroxy-5-methylacetophenone to the cooled DMF with vigorous stirring.

-

Slowly add phosphorus oxychloride (POCl₃) to the mixture. The reaction is exothermic and requires careful temperature control.

-

Allow the reaction mixture to stir and come to room temperature overnight.

-

Decompose the reaction intermediate by carefully pouring the mixture onto crushed ice.

-

Collect the resulting solid precipitate by filtration.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield crystals of the desired 3-formylchromone.

Preliminary Validation: Mass Spectrometry and Elemental Analysis

Before engaging in complex spectroscopic analysis, we must confirm the most basic molecular properties: mass and elemental composition.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion. For C₁₁H₉NO₃, the expected monoisotopic mass is 203.0582 Da.[3] This initial check verifies that the synthesis has produced a compound of the correct molecular formula and rules out many potential side products.

-

Elemental Analysis: This technique provides the percentage composition of C, H, and N in the sample. The theoretical values for C₁₁H₉NO₃ are C: 65.02%, H: 4.46%, N: 6.89%. A close correlation between experimental and theoretical values provides strong evidence for the proposed molecular formula.[9]

Deconstructing the Molecule: A Multi-technique Spectroscopic Approach

Spectroscopy allows us to probe the molecule's framework, identifying functional groups and mapping the connectivity of its atoms.[10][11] We will use a suite of techniques where the results from one method inform and validate the interpretation of the next.

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is our first look at the specific bonds within the molecule. It provides a quick and reliable "fingerprint" of the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3400-3200 | N-H stretching | Primary amine (-NH₂) |

| 1680-1660 | C=O stretching | Aldehyde carbonyl (-CHO) |

| 1650-1630 | C=O stretching | γ-pyrone carbonyl (C4-keto) |

| 1620-1580 | C=C stretching | Aromatic & pyrone ring |

| 1250-1200 | C-O-C stretching | Aryl ether in chromone ring |

Table 1: Expected IR Absorption Frequencies for Key Functional Groups.

The presence of distinct peaks in these regions provides immediate, tangible evidence for the key components of the structure: the amine, the two different carbonyls, and the fused aromatic system.

Mapping the Skeleton: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules, providing unparalleled detail about the atomic environment and connectivity.[12] We will use a combination of 1D and 2D experiments to assemble the molecular puzzle piece by piece.[13][14]

2.2.1. ¹H NMR: The Proton Inventory

This experiment identifies all unique proton environments in the molecule. For 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, we anticipate the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5-10.5 | Singlet (s) | 1H | H-11 (CHO) | Highly deshielded aldehyde proton. |

| ~8.0-9.0 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable amine protons. |

| ~7.9 | Singlet (s) or narrow Doublet | 1H | H-5 | Aromatic proton adjacent to the electron-withdrawing carbonyl group. |

| ~7.5 | Doublet (d) | 1H | H-7 | Aromatic proton ortho to H-8. |

| ~7.3 | Doublet (d) | 1H | H-8 | Aromatic proton ortho to H-7. |

| ~2.4 | Singlet (s) | 3H | H-12 (CH₃) | Methyl group protons on the aromatic ring. |

Table 2: Predicted ¹H NMR Data (in DMSO-d₆).

2.2.2. ¹³C NMR and DEPT-135: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments, while a DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent in DEPT-135.

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~185-190 | Positive | C-11 (CHO) | Aldehyde carbonyl carbon. |

| ~175-180 | Absent | C-4 (C=O) | Ketone carbonyl carbon. |

| ~155-160 | Absent | C-2 | Carbon attached to both -NH₂ and the ring oxygen (enamine-like). |

| ~150-155 | Absent | C-8a | Quaternary carbon at the ring fusion. |

| ~135-140 | Positive | C-7 | Aromatic CH. |

| ~130-135 | Absent | C-6 | Aromatic carbon attached to the methyl group. |

| ~125-130 | Positive | C-5 | Aromatic CH. |

| ~118-122 | Absent | C-4a | Quaternary carbon at the ring fusion. |

| ~115-120 | Positive | C-8 | Aromatic CH. |

| ~110-115 | Absent | C-3 | Carbon attached to the aldehyde group. |

| ~20-25 | Positive | C-12 (CH₃) | Methyl carbon. |

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆).

2.2.3. 2D NMR: Establishing Connectivity and Validating Assignments

2D NMR experiments are the linchpin of our self-validating system. They provide explicit proof of how the atoms are connected, removing ambiguity from the 1D data.[15][16]

-

COSY (COrrelation SpectroscopY): This experiment reveals ¹H-¹H spin-spin coupling, identifying adjacent protons. A key expected correlation would be between the H-7 and H-8 protons on the benzene ring, confirming their ortho relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This is a critical step for validation, as it directly links each proton to the carbon it is attached to.[17][18] For example, it will show a correlation cross-peak between the ¹H signal at ~2.4 ppm and the ¹³C signal at ~20-25 ppm, definitively assigning them to the C-12 methyl group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall structure, as it reveals longer-range correlations (typically 2-3 bonds) between protons and carbons.[17][19] It allows us to connect the molecular fragments identified in the 1D spectra.

Caption: Key HMBC correlations linking molecular fragments.

| Proton | Correlates to Carbon(s) | Significance |

| H-11 (CHO) | C-3, C-4 | Connects the aldehyde group to the pyrone ring. |

| H-12 (CH₃) | C-5, C-6, C-7 | Places the methyl group at the C-6 position on the benzene ring. |

| H-5 | C-4, C-4a, C-6 | Confirms the connectivity around the carbonyl end of the benzene ring. |

| -NH₂ | C-2, C-3 | Positions the amino group at C-2, adjacent to the formyl-bearing carbon. |

Table 4: Crucial HMBC Correlations for Structural Confirmation.

The Final Arbiter: Single-Crystal X-ray Crystallography

While the combined spectroscopic data provides an overwhelmingly strong case for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[20][21] It moves beyond connectivity to give a precise 3D map of electron density, revealing exact bond lengths, bond angles, and the molecule's conformation in the solid state.

A related compound, 6-methyl-4-oxo-4H-chromene-3-carbaldehyde, has been successfully characterized by this method, confirming the near-planar geometry of the chromone ring system.[1][7] Obtaining suitable crystals of our title compound would allow for a definitive structural determination, serving as the final piece of evidence in our elucidation workflow.

Experimental Workflow: X-ray Crystallography

-

Crystal Growth: Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethanol, acetone-hexane) to grow single crystals of sufficient quality.[20]

-

Data Collection: Mount a selected crystal on a diffractometer and irradiate it with monochromatic X-rays. The diffraction pattern is collected on a detector.[1]

-

Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final structure.[1]

Caption: Systematic workflow for structure elucidation.

Conclusion

The structural elucidation of 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde is a systematic process of evidence accumulation. It begins with a reliable synthesis and confirmation of the molecular formula. It then progresses through a carefully orchestrated series of spectroscopic experiments, where each technique builds upon and validates the last. The initial functional group identification by IR spectroscopy sets the stage for the detailed atomic-level mapping achieved by a suite of 1D and 2D NMR experiments. The HMBC experiment, in particular, is crucial for piecing together the molecular framework. Finally, single-crystal X-ray crystallography stands as the ultimate confirmation, providing unequivocal proof of the proposed structure. This integrated, multi-technique approach ensures the highest level of scientific integrity and provides the solid, trustworthy foundation necessary for any subsequent research or development efforts.

References

-

Yousuf, S., Mukhtar, A., Ambreen, N., Saad, S. M., & Khan, K. M. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2920. [Link]

-

Denisenko, A. V., & Tverdokhlebov, A. V. (2018). Synthesis of masked 2-amino-6-methyl-4-oxo-4H-pyran-3-carbaldehydes. French-Ukrainian Journal of Chemistry, 6(1), 66-72. [Link]

-

Yousuf, S., Mukhtar, A., Ambreen, N., Saad, S. M., & Khan, K. M. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. ResearchGate. [Link]

-

Royal Society of Chemistry. (2024). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. PubChem. [Link]

-

ResearchGate. (n.d.). Synthesis and X-ray crystal structures of polyfunctionalized 4H-chromene derivatives via tricomponent reaction with Knoevenagel adducts as intermediates in aqueous medium. [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Formylchromone via Vilsmeier-Haack reaction. [Link]

-

Plekhanova, I. V., et al. (2012). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)₅. Russian Journal of Organic Chemistry, 48(3), 455-458. [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. [Link]

-

Gómez-Hurtado, M. A., et al. (2013). X-Ray diffraction and NMR studies of two chromenes from the roots of Ageratina arsenei. Journal of the Mexican Chemical Society, 57(1), 38-44. [Link]

-

IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. [Link]

-

Asian Journal of Chemistry. (2005). Synthesis of Substituted 3-Formyl Chromones. [Link]

-

SepaBean. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

-

SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

-

DergiPark. (n.d.). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]

-

Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

-

SciRP.org. (n.d.). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. [Link]

-

YouTube. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. [Link]

-

Taylor & Francis Online. (n.d.). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | C11H9NO3 | CID 1478325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 10. jchps.com [jchps.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. preprints.org [preprints.org]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. diva-portal.org [diva-portal.org]

- 19. nmr hsqc hmbc: Topics by Science.gov [science.gov]

- 20. X-Ray diffraction and NMR studies of two chromenes from the reoots of Ageratina arsenei [scielo.org.mx]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde (CAS Number: 68301-75-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, registered under CAS number 68301-75-7, is a heterocyclic organic compound belonging to the chromene class. Chromenes, which are benzopyran derivatives, are a significant scaffold in medicinal chemistry due to their wide range of biological activities. This molecule, with its distinct amino and aldehyde functional groups, serves as a versatile building block for the synthesis of more complex heterocyclic systems and is a subject of interest for its potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, its synthesis, analytical characterization, and potential applications.

Molecular Structure and Identification

The core of this molecule is a chromene ring system, which consists of a benzene ring fused to a pyran ring. The structure is further functionalized with a methyl group at the 6-position, an amino group at the 2-position, a carbonyl group at the 4-position, and a carbaldehyde group at the 3-position.

| Identifier | Value |

| CAS Number | 68301-75-7 |

| IUPAC Name | 2-amino-6-methyl-4-oxochromene-3-carbaldehyde[2] |

| Synonyms | 2-Amino-3-formyl-6-methylchromone, 2-amino-6-methyl-4-oxochromene-3-carbaldehyde, 2-amino-6-methylchromone-3-carbaldehyde[2] |

| Molecular Formula | C₁₁H₉NO₃[2] |

| Molecular Weight | 203.19 g/mol [2] |

| InChI | InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)10(14)8(5-13)11(12)15-9/h2-5H,12H2,1H3[2] |

| InChIKey | ZUOLPKRXZRWAFV-UHFFFAOYSA-N[2] |

| SMILES | CC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N[3] |

Physical and Chemical Properties

Table of Computed Physical and Chemical Properties

| Property | Value | Source |

| XLogP3 | 1.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 203.058243149 | PubChem[2] |

| Topological Polar Surface Area | 69.4 Ų | PubChem[2] |

| Heavy Atom Count | 15 | PubChem[2] |

| Complexity | 335 | PubChem[2] |

Solubility: While specific solubility data is not available, based on its structure which contains both polar (amino, carbonyl, aldehyde) and non-polar (benzene ring, methyl group) moieties, it is expected to have limited solubility in water and better solubility in organic solvents like ethanol, DMF, and DMSO. For a related compound, 6-methyl-4-oxo-4H-chromene-3-carbaldehyde, recrystallization from ethanol is reported, suggesting its solubility in this solvent.[4]

Synthesis Strategies

The synthesis of 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde can be approached through several synthetic routes, primarily leveraging the reactivity of substituted phenols and acetophenones.

Vilsmeier-Haack Reaction

A common and effective method for the formylation of activated aromatic and heterocyclic compounds is the Vilsmeier-Haack reaction. A detailed protocol for the synthesis of the closely related 6-methyl-4-oxo-4H-chromene-3-carbaldehyde provides a strong foundation for synthesizing the target molecule.[4] The introduction of the 2-amino group would likely be a subsequent step or a modification of the starting material.

Experimental Protocol (Adapted from a similar synthesis):

-

Preparation of the Vilsmeier reagent: In a three-necked flask, slowly add phosphorus oxychloride (POCl₃) to dry dimethylformamide (DMF) with intensive stirring at 0°C.

-

Reaction: Slowly add a solution of 2-amino-5-methyl-acetophenone in DMF to the Vilsmeier reagent under stirring at a controlled temperature.

-

Work-up: After the reaction is complete, the mixture is poured onto crushed ice to precipitate the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]

Caption: Vilsmeier-Haack synthesis pathway for 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde.

Multi-Component Reactions

One-pot, three-component reactions are an efficient and atom-economical approach for the synthesis of 2-amino-4H-chromene derivatives.[5] These reactions typically involve the condensation of a phenol, an aldehyde, and a malononitrile derivative in the presence of a catalyst.

General Protocol:

-

A mixture of a substituted salicylaldehyde (in this case, 5-methylsalicylaldehyde), malononitrile, and a suitable aminating agent are refluxed in a solvent like ethanol.

-

A variety of catalysts can be employed, including basic catalysts like piperidine or triethylamine, or green catalysts.[6][7]

-

The product precipitates upon cooling or after removal of the solvent and can be purified by recrystallization.

Caption: One-pot, three-component synthesis of 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, the aldehyde proton, and the protons of the amino group. The exact chemical shifts and coupling constants would need to be determined experimentally.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, including the carbonyl and aldehyde carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The exact mass obtained from high-resolution mass spectrometry (HRMS) can confirm the molecular formula.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present, such as the N-H stretching of the amino group, C=O stretching of the ketone and aldehyde, and C-H stretching of the aromatic and methyl groups.

-

X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction can provide the definitive three-dimensional molecular structure.[4]

Chemical Reactivity and Potential Applications

The presence of multiple functional groups makes 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde a reactive and versatile molecule.

-

Reactivity:

-

The aldehyde group can undergo oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions.

-

The amino group can act as a nucleophile and participate in reactions such as acylation and alkylation.

-

The chromene core can be further modified through electrophilic aromatic substitution on the benzene ring.

-

-

Applications in Research and Development:

-

Medicinal Chemistry: The primary application of this compound is as a scaffold for the synthesis of novel drug candidates. Chromene derivatives have shown a wide range of biological activities, including:

-

Anticancer: Some chromene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] The mechanism of action may involve the modulation of signaling pathways or interaction with enzymes crucial for cancer cell proliferation.[1]

-

Antimicrobial: The chromene nucleus is found in compounds with antibacterial and antifungal properties.[8]

-

Antioxidant: The phenolic nature of the chromene scaffold suggests potential antioxidant activity.

-

-

Agrochemicals: 2-Aminochromene derivatives have also been explored as biodegradable agrochemicals.[8]

-

Material Science: Chromene-based compounds can be used in the development of dyes and pigments.[9]

-

Safety and Handling

For 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde and related compounds, the following hazard and precautionary statements are noted:

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations:

-

Use in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde is a valuable heterocyclic compound with significant potential in medicinal chemistry and other fields. Its versatile structure allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of novel bioactive molecules. While experimentally determined physical data for this specific compound is limited, its synthesis and chemical behavior can be reliably predicted based on the extensive knowledge of related chromene derivatives. Further research into the biological activities and applications of this compound and its derivatives is warranted.

References

- Aminkhani, A., et al. (2019). A well-organized one pot three-component reaction for the synthesis of 2-amino-4H-chromenes. Frontiers in Chemistry, 8, 727.

- Yousuf, S., et al. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2920.

- Behbahani, F. K., & Samaei, S. (2014). Diethylamine as an efficient and reusable catalyst for the synthesis of 2-amino-4H-chromenes in aqueous media. Monatshefte für Chemie - Chemical Monthly, 145(11), 1837-1842.

- Rangisetty, M., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica, 7(11), 117-129.

- Singh, P., et al. (2013). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 125(3), 525-530.

- Benchchem. (n.d.). 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [A representative commercial supplier link could be placed here if available, but as per instructions, no direct URLs in the text body].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1478325, 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [Link].

- BLDpharm. (n.d.). 68301-75-7 | 2-Amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [A representative commercial supplier link could be placed here if available].

- In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. (2024). Nanoscience & Nanotechnology-Asia, 14(1).

Sources

- 1. benchchem.com [benchchem.com]

- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 3. 68301-75-7|2-Amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 7. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. nanobioletters.com [nanobioletters.com]

Spectroscopic data and analysis of 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde

Introduction: Elucidating the Molecular Architecture

2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde is a member of the chromone family, a class of heterocyclic compounds featuring a benzene ring fused to a pyran-4-one ring.[1][2] Chromone scaffolds are of significant interest in medicinal chemistry and drug discovery due to their association with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The precise arrangement of functional groups on this scaffold is critical to its biological function and chemical reactivity.

This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required to unambiguously confirm the structure and purity of 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde (Molecular Formula: C₁₁H₉NO₃, Molecular Weight: 203.19 g/mol ).[5] As senior application scientists, we move beyond mere data reporting, focusing instead on the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers in synthetic chemistry and drug development.

Foundational Analysis: Fourier-Transform Infrared (FT-IR) Spectroscopy

1.1 Guiding Principles FT-IR spectroscopy is a cornerstone technique for the identification of functional groups. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of specific covalent bonds within the molecule. For the target compound, FT-IR is instrumental in confirming the presence of the critical amino (-NH₂), dual carbonyl (ketone and aldehyde), and aromatic moieties.

1.2 Experimental Protocol: KBr Pellet Method

-

Rationale: The potassium bromide (KBr) pellet method is chosen for its ability to produce high-quality spectra for solid samples, minimizing interference from solvents.

-

Methodology:

-

Thoroughly dry spectroscopy-grade KBr at 110°C for 2-4 hours to remove residual water.

-

Grind 1-2 mg of the synthesized 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde with approximately 200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and apply pressure (typically 8-10 tons) under a vacuum to form a transparent or semi-translucent disc.

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ to achieve a high signal-to-noise ratio. A background spectrum of the empty sample chamber should be recorded and automatically subtracted.[6]

-

1.3 Data Interpretation and Structural Correlation The FT-IR spectrum provides a unique fingerprint of the molecule. The key is to correlate the observed absorption bands with the specific functional groups present in the structure.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Causality and Structural Insight |

| N-H Stretch (Amino) | 3450–3300 (two bands) | The presence of two distinct peaks (symmetric and asymmetric stretching) is definitive proof of the primary amine (-NH₂) group. |

| C-H Stretch (Aromatic) | 3100–3000 | Indicates the C-H bonds on the benzene ring. |

| C-H Stretch (Aldehyde) | 2850–2820 and 2750–2720 | The presence of two bands (one often weak) is characteristic of the C-H bond of an aldehyde, resulting from Fermi resonance. |

| C=O Stretch (Aldehyde) | ~1680–1660 | The carbonyl of the aldehyde group. Its position is influenced by conjugation with the C2-C3 double bond. |

| C=O Stretch (Ketone) | ~1640–1620 | The γ-pyrone ring ketone. This absorption is typically at a lower frequency due to conjugation with both the ring double bond and the benzene ring. |

| C=C Stretch (Alkene/Aromatic) | 1600–1450 | A series of sharp bands corresponding to the C=C bond vibrations within the pyranone and aromatic rings. |

| N-H Bend (Amino) | ~1620–1580 | This bending vibration often overlaps with the C=C stretching region but confirms the amino group's presence. |

| C-O Stretch (Ether) | 1250–1200 | Corresponds to the C-O-C stretching of the ether linkage within the pyranone ring. |

Atomic Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can piece together the molecule's precise connectivity.

2.1 Experimental Protocol: Sample Preparation and Acquisition

-

Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its ability to dissolve a wide range of organic compounds and its high boiling point make it suitable. Crucially, it can form hydrogen bonds with the N-H protons, making them observable as broad signals.

-

Methodology:

-

Dissolve approximately 10-15 mg of the sample in 0.6–0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Vortex the sample until fully dissolved.

-

Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[7] Tetramethylsilane (TMS) within the solvent serves as the internal standard (0.00 ppm).

-

¹H NMR Analysis: A Proton-by-Proton Confirmation

The ¹H NMR spectrum maps the chemical environment of all protons. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are used for assignment.

Caption: Numbering scheme for 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Causality and Structural Insight |

|---|---|---|---|---|

| H-CHO (Aldehyde) | 10.0–10.2 | Singlet (s) | 1H | The strong deshielding effect of the aldehyde carbonyl group places this proton significantly downfield. It appears as a singlet as there are no adjacent protons. |

| NH₂ (Amino) | 8.5–9.5 | Broad Singlet (br s) | 2H | The chemical shift is variable and concentration-dependent. The protons are exchangeable, leading to a broad signal. Its integration value of 2H is key. |

| H-8 | 7.9–8.1 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing C4-ketone, resulting in a downfield shift. It is split by H-7. |

| H-7 | 7.5–7.7 | Doublet of Doublets (dd) | 1H | Coupled to both H-8 and H-5, it appears as a doublet of doublets. |

| H-5 | 7.3–7.4 | Singlet (or narrow d) | 1H | This proton is adjacent to the methyl-substituted C6, so it is only coupled to H-7. It may appear as a narrow doublet or singlet depending on the coupling constant. |

| CH₃ (Methyl) | 2.4–2.5 | Singlet (s) | 3H | The methyl protons are attached to the aromatic ring and are not coupled to other protons, resulting in a sharp singlet. |

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms.

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Expected δ (ppm) | Causality and Structural Insight |

|---|---|---|

| C-CHO (Aldehyde) | 190–195 | Aldehyde carbonyl carbons are among the most deshielded, appearing far downfield. |

| C4 (Ketone) | 175–180 | The ketone carbonyl carbon of the pyranone ring is highly deshielded. |

| C2, C8a | 150–160 | C2 is attached to both the amino group and the ring oxygen. C8a is the aromatic carbon fused to the pyranone ring and bonded to the ring oxygen. Both are significantly deshielded. |

| C4a, C6 | 130–145 | Quaternary aromatic carbons. C6 is attached to the methyl group. |

| C5, C7, C8 | 115–130 | Aromatic CH carbons. Their precise shifts can be confirmed with an HSQC experiment. |

| C3 | 105–110 | This vinylic carbon is attached to the electron-donating amino group and the electron-withdrawing aldehyde group. |

| CH₃ (Methyl) | 20–22 | The sp³-hybridized methyl carbon appears in the characteristic upfield aliphatic region. |

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

3.1 Guiding Principles Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS), often using an Electrospray Ionization (ESI) source, can determine the molecular formula with high accuracy, serving as a powerful confirmation of the elemental composition.

3.2 Experimental Protocol: ESI-MS

-

Rationale: ESI is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion, usually as the protonated species [M+H]⁺.

-

Methodology:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

-

Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

-

For fragmentation studies (MS/MS), the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

3.3 Data Interpretation: Molecular Ion and Fragmentation Pathway

-

Molecular Ion: The calculated exact mass of C₁₁H₉NO₃ is 203.0582.[5] In positive ESI mode, the expected primary ion will be the protonated molecule [M+H]⁺ at m/z 204.0655. Observation of this ion with an accuracy of <5 ppm provides very strong evidence for the correct elemental formula.

-

Fragmentation Analysis: The fragmentation pattern gives clues about the molecule's structure. Key fragments can be rationalized by the cleavage of the weakest bonds or the loss of stable neutral molecules.

Caption: Plausible ESI-MS/MS fragmentation pathway for protonated 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde.

Summary and Conclusion

The structural elucidation of 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde is a systematic process that relies on the synergistic interpretation of multiple spectroscopic techniques.

-

FT-IR confirms the presence of all key functional groups, providing a rapid qualitative assessment.

-

¹H and ¹³C NMR provide the definitive map of the molecule's C-H framework, establishing atomic connectivity and the substitution pattern on the chromone core.

-

High-Resolution Mass Spectrometry validates the elemental composition through an accurate mass measurement of the molecular ion and offers further structural proof via logical fragmentation patterns.

Together, these techniques provide a self-validating system of checks and balances, ensuring that the synthesized molecule's structure is confirmed with the highest degree of confidence. This rigorous characterization is an indispensable prerequisite for any further investigation into the biological activity or chemical utility of this promising heterocyclic compound.

References

-

Yousuf, S., Mukhtar, A., Ambreen, N., Saad, S. M., & Khan, K. M. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2920. [Link]

-

Shaikh, M. R., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 593. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1478325, 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. [Link]

-

Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Link]

-

Arslan, H., et al. (2009). FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. Journal of the Serbian Chemical Society, 74(4), 365-376. [Link]

-

Yousuf, S., et al. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. ResearchGate. [Link]

-

Ishikawa, T. (2014). 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o538. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10419662, 4-oxo-4H-chromene-2-carbaldehyde. [Link]

Sources

- 1. 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | C11H9NO3 | CID 1478325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Researcher's Guide to the Preliminary Biological Evaluation of 2-Amino-4H-Chromene Derivatives

Executive Summary

The 2-amino-4H-chromene scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and diverse pharmacological activities. These compounds have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, and antioxidant properties. This technical guide provides an in-depth exploration of the preliminary biological activity screening of 2-amino-4H-chromene derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, ensuring a robust and scientifically sound approach to the initial assessment of these promising compounds.

The 2-Amino-4H-Chromene Scaffold: A Keystone in Medicinal Chemistry

The 2-amino-4H-chromene core is a versatile pharmacophore that can be readily synthesized through multicomponent reactions, allowing for the generation of diverse chemical libraries.[1][2] This synthetic tractability, coupled with the scaffold's inherent biological activities, makes it an attractive starting point for drug discovery programs. The diverse biological profile of these derivatives stems from their ability to interact with various biological targets.[3][4] This guide will focus on three key areas of preliminary biological screening: anticancer, antimicrobial, and antioxidant activities.

Synthesis of 2-Amino-4H-Chromene Derivatives: A General Overview

A common and efficient method for the synthesis of 2-amino-4H-chromene derivatives is the one-pot, three-component reaction of an aldehyde, an active methylene nitrile (such as malononitrile), and a phenolic component (like resorcinol or α/β-naphthol).[5] This reaction is often catalyzed by a base and can be performed under various conditions, including conventional heating, microwave irradiation, or using green catalysts.[1][5]

Anticancer Activity Screening

A significant body of research has highlighted the potent anticancer activity of 2-amino-4H-chromene derivatives against various cancer cell lines.[3][6] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[1] Some derivatives have been shown to target key proteins involved in cancer progression, such as tubulin and EGFR.[1][7]

Rationale for In Vitro Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8] This assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol: MTT Assay

This protocol provides a step-by-step guide for assessing the cytotoxicity of 2-amino-4H-chromene derivatives.

Materials:

-

96-well flat-bottom microtiter plates

-

Cancer cell lines (e.g., MCF-7, HepG-2, HT-29)[6]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[9]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]

-

Test compounds (2-amino-4H-chromene derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete medium.[11] Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds.[12] Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[10]

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2 to 4 hours at 37°C, or until a purple precipitate is visible.[9][11]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 2-Amino-4H-chromene derivatives have shown promising activity against a range of bacteria and fungi.[4][13][14]

Rationale for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism.[16] This method allows for the efficient screening of multiple compounds against various microbial strains.

Detailed Protocol: Broth Microdilution Assay

This protocol outlines the procedure for determining the MIC of 2-amino-4H-chromene derivatives.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[16]

-

Sterile saline (0.85%)

-

McFarland turbidity standards (0.5)

-

Test compounds dissolved in a suitable solvent

-

Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)

-

Multichannel pipette

-

Microplate reader (optional, for turbidimetric reading)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusting the turbidity to match the 0.5 McFarland standard.[16] This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the positive control directly in the 96-well plates using the broth medium.[16]

-

Inoculation: Inoculate each well containing the diluted compounds with 100 µL of the standardized inoculum.[2] Include a growth control well (inoculum without any compound) and a sterility control well (broth only).[16]

-

Incubation: Cover the plates and incubate at the appropriate temperature (e.g., 37°C for bacteria, 30-35°C for fungi) for 18-24 hours.[17]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible growth (turbidity).[16]

Antioxidant Activity Screening

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. Antioxidants can mitigate this damage by scavenging free radicals. 2-Amino-4H-chromene derivatives have been reported to possess antioxidant properties.

Rationale for DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate the free radical scavenging activity of compounds.[18] DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.[19]

Detailed Protocol: DPPH Radical Scavenging Assay

This protocol describes the procedure for assessing the antioxidant activity of 2-amino-4H-chromene derivatives.

Materials:

-

96-well microtiter plates

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compounds dissolved in a suitable solvent (e.g., methanol or ethanol)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Methanol or ethanol

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare various concentrations of the test compounds and the positive control in the chosen solvent.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution (e.g., 100 µL) to each well.

-

DPPH Addition: Add a specific volume of the DPPH solution (e.g., 100 µL) to each well. Prepare a blank containing the solvent and DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[19]

-

Absorbance Reading: Measure the absorbance of the solutions at 517 nm using a microplate reader.[19]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The EC₅₀ (half-maximal effective concentration) value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.

Data Presentation and Interpretation

For a clear and comparative analysis of the preliminary screening results, it is essential to present the quantitative data in a structured format.

Table 1: Summary of Preliminary Biological Activities of 2-Amino-4H-Chromene Derivatives

| Compound ID | Anticancer Activity (IC₅₀, µM) | Antimicrobial Activity (MIC, µg/mL) | Antioxidant Activity (EC₅₀, µM) |

| MCF-7 | S. aureus | DPPH Assay | |

| Derivative 1 | |||

| Derivative 2 | |||

| ... | |||

| Positive Control | (e.g., Doxorubicin) | (e.g., Ampicillin) | (e.g., Ascorbic Acid) |

Conclusion and Future Directions

This guide has provided a comprehensive framework for the preliminary biological activity screening of 2-amino-4H-chromene derivatives. By following these detailed and scientifically grounded protocols, researchers can obtain reliable and reproducible data to identify promising lead compounds for further development. Positive hits from these initial screens should be subjected to more extensive in vitro and in vivo studies to elucidate their mechanisms of action, assess their selectivity, and evaluate their pharmacokinetic and toxicological profiles. The versatility of the 2-amino-4H-chromene scaffold, combined with a rigorous screening cascade, holds significant promise for the discovery of novel therapeutic agents.

References

-

Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (n.d.). Indian Academy of Sciences. Retrieved January 25, 2026, from [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry. Retrieved January 25, 2026, from [Link]

-

2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC. (2020). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 25, 2026, from [Link]

-

A Green Method Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromene Derivatives. (2018). Asian Journal of Chemistry. Retrieved January 25, 2026, from [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. (2013). NIH. Retrieved January 25, 2026, from [Link]

-

DPPH radical scavenging activity. (n.d.). Marine Biology. Retrieved January 25, 2026, from [Link]

-

MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved January 25, 2026, from [Link]

-

Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes. (2021). Letters in Applied NanoBioScience. Retrieved January 25, 2026, from [Link]

-

Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC. (2023). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Design, synthesis and antibacterial assessment of novel 4H-chromene analogues. (2024). Wiley Online Library. Retrieved January 25, 2026, from [Link]

-

Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1][13]Oxazines, and Chromeno[2,3-d]Pyrimidines | Request PDF. (2025). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 25, 2026, from [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved January 25, 2026, from [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. Retrieved January 25, 2026, from [Link]

-

Broth Microdilution | MI. (n.d.). Microbiology. Retrieved January 25, 2026, from [Link]

-

DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved January 25, 2026, from [Link]

Sources

- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 2. rr-asia.woah.org [rr-asia.woah.org]

- 3. Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. atcc.org [atcc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ias.ac.in [ias.ac.in]

- 14. tandfonline.com [tandfonline.com]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. protocols.io [protocols.io]

- 18. mdpi.com [mdpi.com]

- 19. marinebiology.pt [marinebiology.pt]

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of 2-Amino-Chromene Compounds

This guide provides an in-depth exploration of the multifaceted mechanisms of action of 2-amino-chromene compounds, a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry for their broad therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel therapeutic agents. We will delve into the core signaling pathways modulated by these compounds and provide detailed, field-proven experimental protocols to empower your research endeavors.

The 2-Amino-Chromene Scaffold: A Privileged Structure in Drug Discovery

The 2-amino-chromene motif is a bicyclic heterocyclic system that serves as a versatile scaffold for the synthesis of a diverse array of biologically active molecules.[1][2] These compounds have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antifungal, antimicrobial, and anticonvulsant properties.[1][2] Their synthetic accessibility, often through efficient one-pot, multi-component reactions, further enhances their appeal as a foundation for the development of new therapeutic agents.[2] This guide will primarily focus on the anticancer and antifungal mechanisms, which are the most extensively studied and promising therapeutic avenues for this class of compounds.

Elucidating the Anticancer Mechanisms of 2-Amino-Chromenes

The anticancer effects of 2-amino-chromene derivatives are not attributed to a single mode of action but rather to their ability to interact with multiple cellular targets, leading to the disruption of key oncogenic signaling pathways. This multi-targeted approach is a significant advantage in overcoming the complexities and resistance mechanisms often encountered in cancer therapy.

Disruption of Microtubule Dynamics: A Mitotic Catastrophe

A primary and well-documented mechanism of action for many 4-aryl-4H-chromene derivatives is the inhibition of tubulin polymerization.[3] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of microtubules, which are essential components of the mitotic spindle.[3] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest, ultimately triggering caspase-dependent apoptosis and inducing a state of mitotic catastrophe in cancer cells.[3]

This protocol provides a robust method for quantifying the effect of 2-amino-chromene compounds on tubulin polymerization in a cell-free system.

Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye, such as DAPI, which preferentially binds to polymerized microtubules.

Materials:

-

Purified tubulin (from bovine or porcine brain)

-

Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

Test 2-amino-chromene compounds and control inhibitors (e.g., colchicine, paclitaxel)

-

Black 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 2X tubulin polymerization buffer.

-

On ice, prepare a tubulin solution at a final concentration of 2 mg/mL in polymerization buffer containing 1 mM GTP and 10% glycerol.

-

Prepare a working solution of DAPI at 6.3 μM.

-

-

Assay Setup:

-

In a pre-chilled 96-well plate, add 5 µL of the test compound at various concentrations. Include wells for a positive control (e.g., colchicine) and a negative control (vehicle, e.g., DMSO).

-

Add 45 µL of the tubulin/GTP/glycerol/DAPI mixture to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each compound concentration.

-

The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

Calculate the IC50 value for inhibition of tubulin polymerization.

-

Diagram of Tubulin Polymerization Inhibition Workflow

Caption: Workflow for the in vitro tubulin polymerization assay.

Inhibition of DNA Topoisomerases: Inducing DNA Damage

Several 2-amino-3-cyano-4H-chromene derivatives have been identified as potent inhibitors of DNA topoisomerases I and II.[4] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to the accumulation of DNA strand breaks, which, if not repaired, trigger apoptotic cell death.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. The inhibition of this activity by a compound is observed as a reduction in the amount of relaxed DNA, which can be visualized by agarose gel electrophoresis.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10X Topoisomerase I reaction buffer

-

Test 2-amino-chromene compounds and a known inhibitor (e.g., camptothecin)

-

Stop buffer (e.g., containing SDS and proteinase K)

-

Agarose gel electrophoresis system

-

DNA staining dye (e.g., ethidium bromide)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube on ice, combine 2 µL of 10X reaction buffer, 200 ng of supercoiled plasmid DNA, and the test compound at various concentrations.

-

Adjust the final volume to 18 µL with sterile water.

-

-

Enzyme Addition:

-

Add 2 µL of diluted Topoisomerase I to each tube to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 4 µL of stop buffer.

-

-

Analysis:

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA dye and visualize under UV light.

-

-

Interpretation:

-

A decrease in the band corresponding to the relaxed DNA and an increase in the supercoiled DNA band indicate inhibition of Topoisomerase I.

-

Diagram of Topoisomerase I Inhibition Pathway

Caption: Mechanism of Topoisomerase I inhibition.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival.[5] Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.[5][6] Certain 2-amino-chromene derivatives have been shown to suppress the NF-κB signaling pathway, thereby inhibiting the transcription of pro-survival and pro-inflammatory genes.[7]

Principle: This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

HEK293T cells stably expressing an NF-κB luciferase reporter construct

-

Cell culture medium and supplements

-

Test 2-amino-chromene compounds

-

NF-κB activator (e.g., TNF-α)

-

Luciferase assay reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of the 2-amino-chromene compound for 1-2 hours.

-

-

NF-κB Activation:

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours. Include a negative control (no stimulation) and a positive control (stimulant only).

-

-

Lysis and Luminescence Measurement:

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTS assay).

-

Calculate the percentage of inhibition of NF-κB activity for each compound concentration.

-

Uncovering the Antifungal Mechanisms of 2-Amino-Chromenes

The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents with distinct mechanisms of action. 2-Amino-chromenes have shown significant promise in this area, primarily by targeting the fungal-specific ergosterol biosynthesis pathway.

Inhibition of CYP51 (Lanosterol 14α-demethylase)

The primary antifungal mechanism of many 2-amino-chromene derivatives is the inhibition of CYP51, a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[4][9] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane fluidity and integrity, ultimately resulting in fungal cell death. This mechanism is analogous to that of the widely used azole antifungal drugs.[4]

Principle: This assay measures the activity of recombinant fungal CYP51 by monitoring the consumption of NADPH, which can be detected as a decrease in absorbance at 340 nm.

Materials:

-

Recombinant fungal CYP51 (e.g., from Candida albicans)

-

Lanosterol (substrate)

-

NADPH

-

Reaction buffer

-

Test 2-amino-chromene compounds and a known inhibitor (e.g., fluconazole)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing the reaction buffer, lanosterol, and the test compound at various concentrations.

-

-

Initiation of Reaction:

-

Add NADPH to the mixture and equilibrate to 37°C.

-

Initiate the reaction by adding the recombinant CYP51 enzyme.

-

-

Data Acquisition:

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each compound concentration.

-

Determine the IC50 value for CYP51 inhibition.

-

Diagram of CYP51 Inhibition and its Consequences

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NF-κB Pathway and Cancer Stem Cells [mdpi.com]

- 7. Small-Molecule Inhibitors Targeting Topoisomerase I as Novel Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde

This in-depth technical guide provides a comprehensive walkthrough for the crystal structure determination of 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is tailored for researchers, scientists, and professionals in the field, offering not just a procedural outline but also the scientific rationale behind the experimental choices, ensuring a self-validating and reproducible workflow.

Introduction: The Significance of Chromene Scaffolds

Chromene derivatives, particularly the 2-amino-4H-chromene and 4-oxo-4H-chromene (chromone) cores, are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide will meticulously detail the process, from synthesis to final structural validation, of 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde (Molecular Formula: C₁₁H₉NO₃, Molecular Weight: 203.19 g/mol ).[3]

Section 1: Synthesis and Characterization

The synthesis of the target compound can be approached through several established routes for chromene derivatives. A highly plausible and efficient method involves a modification of the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich systems.[4][5] This approach offers regioselective introduction of the carbaldehyde group.

Proposed Synthetic Pathway

A logical synthetic route commences with a commercially available substituted phenol, which undergoes cyclization and formylation. An established protocol for the synthesis of the closely related 6-methyl-4-oxo-4H-chromene-3-carbaldehyde serves as an excellent foundation for this process.[6][7] The introduction of the 2-amino group can be achieved through a one-pot multicomponent reaction, a strategy widely employed for the synthesis of 2-amino-4H-chromenes.[8][9]

Experimental Protocol: Synthesis of 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde

-

Step 1: Vilsmeier Reagent Preparation. In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, slowly add phosphorus oxychloride (POCl₃) to ice-cooled N,N-dimethylformamide (DMF).[4] The reaction is exothermic and should be performed in a fume hood with appropriate safety precautions.

-

Step 2: Reaction with Phenolic Precursor. To the pre-formed Vilsmeier reagent, add a solution of 5-methyl-2-hydroxyacetophenone in DMF dropwise, maintaining the temperature below 10°C.

-

Step 3: Cyclization and Formylation. After the addition is complete, the reaction mixture is gently heated to promote cyclization and formylation. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]

-

Step 4: Incorporation of the Amino Group. In a variation for the direct synthesis of the 2-amino derivative, a one-pot reaction can be employed. This would involve reacting 4-methylphenol, malononitrile, and a formylating agent in the presence of a suitable catalyst.[8][9]

-

Step 5: Work-up and Purification. Upon completion, the reaction mixture is quenched by pouring it onto crushed ice. The precipitated product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.[6]

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1650-1680 cm⁻¹) and the aldehyde (around 1680-1700 cm⁻¹), and the C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-